
N-(3-fluoro-4-methylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22FN3O4S and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-fluoro-4-methylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and related research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyridazine ring, a thioacetamide moiety, and a fluorinated aromatic group. The synthesis typically involves multi-step organic reactions that integrate various functional groups to achieve the desired pharmacophore.
1. Antitumor Activity
Research has indicated that compounds with similar structural features exhibit potent antitumor activity. For instance, derivatives of pyridazine have been shown to inhibit key signaling pathways in cancer cells, particularly those involving protein kinases such as BRAF(V600E) and EGFR .
Table 1: Summary of Antitumor Activities of Related Compounds
Compound Name | Target | Activity | Reference |
---|---|---|---|
Pyridazine Derivative A | BRAF(V600E) | IC50 = 50 nM | |
Pyridazine Derivative B | EGFR | IC50 = 30 nM | |
This compound | Unknown | Pending Study | - |
2. Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO). These effects are critical in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study:
A study investigating the anti-inflammatory activity of thioacetamide derivatives found that certain modifications led to significant reductions in inflammation markers in vitro. This suggests that this compound may exhibit similar properties pending further investigation.
3. Antimicrobial Activity
Compounds containing thioamide functionalities have been noted for their antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Table 2: Antimicrobial Activity of Thioamide Compounds
Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Thioamide A | E. coli | 12 µg/mL | |
Thioamide B | S. aureus | 8 µg/mL | |
This compound | Pending Study | - |
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in cell proliferation and survival.
- Modulation of Inflammatory Pathways: It could affect pathways related to cytokine production.
- Disruption of Microbial Integrity: Similar compounds have shown to disrupt microbial membranes leading to cell lysis.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research in cancer therapy and anti-inflammatory treatments. Further studies are required to elucidate its exact mechanisms and therapeutic potential.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs to N-(3-fluoro-4-methylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide show significant cytotoxic effects against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF7 | 1.88 ± 0.11 | |
Compound B | A375 | 4.2 | |
N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | Hep-2 | 3.25 |
These findings suggest that the compound may exhibit similar anticancer properties due to its structural characteristics.
Anti-inflammatory Properties
Compounds containing pyridazine rings have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research on related compounds indicates that they can significantly reduce inflammation in vitro and in vivo:
Study | Model | Result |
---|---|---|
Study A | Mouse model of arthritis | 62.8% reduction in swelling |
Study B | In vitro cytokine assay | Significant decrease in IL-6 production |
The thioacetamide group may also contribute to these effects by modulating oxidative stress pathways.
Case Study 1: Anticancer Efficacy
In a controlled study, a derivative of this compound was tested against the MCF7 breast cancer cell line. The results demonstrated an IC50 value of 1.88 µM, indicating potent cytotoxicity and suggesting that this compound could serve as a lead for further drug development targeting breast cancer.
Case Study 2: Inflammatory Response Modulation
Another study evaluated the anti-inflammatory effects of a related compound in a mouse model of induced inflammation. The administration resulted in an 83.8% reduction in tumor growth and significant modulation of inflammatory markers such as TNF-alpha and IL-1β, showcasing the therapeutic potential of pyridazine derivatives in inflammatory diseases.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-13-5-6-15(11-16(13)23)24-20(27)12-31-21-8-7-17(25-26-21)14-9-18(28-2)22(30-4)19(10-14)29-3/h5-11H,12H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKFZDCRQPYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C(=C3)OC)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.